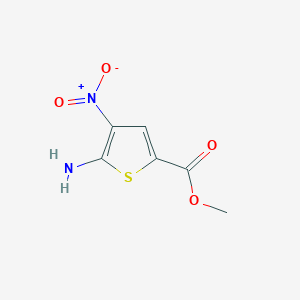

Methyl 5-amino-4-nitrothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKSILGWVCZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605548 | |

| Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106850-17-3 | |

| Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Methyl 5-Methylthiophene-2-Carboxylate

The nitration of methyl 5-methylthiophene-2-carboxylate serves as a critical step in accessing the 4-nitro-5-methyl intermediate, a precursor to the target compound. The reaction employs fuming nitric acid in concentrated sulfuric acid at 0–5°C to achieve selective nitration at the 4-position.

Representative Procedure :

A solution of methyl 5-methylthiophene-2-carboxylate (40.8 g, 260 mmol) in concentrated H<sub>2</sub>SO<sub>4</sub> (400 mL) is treated dropwise with fuming HNO<sub>3</sub> (16.5 mL, 391 mmol) in H<sub>2</sub>SO<sub>4</sub> (100 mL) under ice cooling. After 30 minutes, the mixture is quenched in ice, yielding methyl 4-nitro-5-methylthiophene-2-carboxylate as a pale-yellow solid (35.1 g, 67%).

Key Data :

Mechanistic Insights

The nitration proceeds via electrophilic aromatic substitution, where the electron-donating methyl group at C5 directs nitration to the C4 position. Sulfuric acid acts as both a solvent and dehydrating agent, enhancing the reactivity of the nitronium ion (NO<sub>2</sub><sup>+</sup>). Competing nitration at C3 is minimized due to steric hindrance from the methyl and ester groups.

Reduction of Nitro to Amino Groups

Catalytic Hydrogenation of Methyl 4-Nitro-5-Methylthiophene-2-Carboxylate

The reduction of the nitro group at C4 to an amino group is achieved via hydrogenation using palladium on carbon (Pd/C) in ethyl acetate.

Procedure :

Methyl 4-nitro-5-methylthiophene-2-carboxylate (500 mg, 2.67 mmol) is dissolved in ethyl acetate (10 mL) with 10% Pd/C (500 mg) under H<sub>2</sub> (1 atm). After 2 hours at 20°C, filtration and concentration yield methyl 5-methyl-4-aminothiophene-2-carboxylate (420 mg, 100%).

Critical Parameters :

-

Catalyst Loading : 10% Pd/C (0.47 mmol relative to substrate)

-

Solvent : Ethyl acetate (prevents over-reduction)

Alternative Pathways for Amino-Nitro Thiophenes

Sequential Nitration and Protection

A proposed route involves:

-

Protection of C5-NH<sub>2</sub> : Acetylation to prevent undesired nitration.

-

Nitration at C4 : Using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

-

Deprotection : Hydrolysis to restore NH<sub>2</sub>.

This method remains theoretical due to a lack of experimental validation in the sources.

Radical Amination

Recent advances in C–H functionalization suggest potential for direct amination at C5 using hydroxylamine derivatives under photoredox conditions. However, compatibility with the nitro group at C4 requires further investigation.

Analytical Characterization

Spectral Data

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

MATC has shown potential as an anticancer agent. Research indicates that compounds containing thiophene rings can interact with DNA and exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that MATC derivatives can inhibit the growth of breast cancer cells by inducing apoptosis through DNA interaction mechanisms .

Antimicrobial Activity

MATC and its derivatives have been evaluated for their antimicrobial properties. In vitro studies reveal that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development. For example, a study reported significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli with MATC derivatives .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase-2 (COX-2) activity. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that target inflammation without the side effects associated with traditional NSAIDs .

Agricultural Applications

Pesticide Development

MATC's structural characteristics make it a candidate for developing new pesticides. Its ability to inhibit specific enzymes in pests can lead to the creation of environmentally friendly insecticides. For instance, research has focused on synthesizing MATC analogs that mimic natural pest deterrents, potentially reducing chemical pesticide reliance in agriculture .

Material Science

Polymer Synthesis

MATC can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Conductive Materials

Research has explored the use of MATC in developing conductive materials for electronic applications. The thiophene moiety contributes to the electrical conductivity of polymers, which is essential for organic electronics and sensor technologies .

Table 1: Biological Activities of MATC Derivatives

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 Breast Cancer Cells | 1.81 | |

| Antimicrobial | Staphylococcus aureus | 0.5 | |

| Anti-inflammatory | COX-2 Inhibition | IC50 < 10 |

Table 2: Synthetic Routes for MATC Derivatives

Case Studies

-

Case Study on Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that MATC derivatives exhibited significant cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics like Doxorubicin. The study utilized molecular docking simulations to predict binding affinities to DNA, supporting the observed biological activity . -

Development of Eco-friendly Pesticides

Researchers synthesized a series of MATC analogs aimed at pest control. Field trials indicated that these compounds effectively reduced pest populations without harming beneficial insects, highlighting their potential as sustainable agricultural solutions . -

Innovations in Conductive Polymers

A collaborative study between material scientists revealed that incorporating MATC into polymer blends improved conductivity and mechanical properties significantly, paving the way for advancements in flexible electronics .

Mechanism of Action

The mechanism of action of methyl 5-amino-4-nitrothiophene-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Methyl 5-Methyl-4-nitrothiophene-2-carboxylate

- Molecular Formula: C₇H₇NO₄S

- Molecular Weight : 201.2 g/mol

- CAS : 56921-01-8

- Key Differences: Substituent at position 5: A methyl group replaces the amino group. Synthesis: Prepared via nitration of 5-methyl-2-thiophenecarboxylic acid followed by esterification, achieving a 98% yield under reflux with nitric acid and sulfuric acid . Reactivity: The electron-donating methyl group stabilizes the thiophene ring, reducing electrophilic substitution reactivity compared to the amino-substituted analog. Applications: Primarily serves as an intermediate in organic synthesis due to its stability and high yield .

Methyl 5-amino-1-benzothiophene-2-carboxylate

- Molecular Formula: C₁₀H₉NO₂S

- Molecular Weight : 205.2 g/mol

- CAS : 20532-28-9

- Key Differences: Core Structure: A benzothiophene (fused benzene-thiophene ring) replaces the thiophene ring. Substituents: Lacks the nitro group, retaining only the amino and methyl ester groups. Applications: Used in materials science and as a laboratory chemical, though its medicinal applications are less documented .

5-(Trifluoromethyl)benzo[b]thiophene

- Molecular Formula : C₉H₅F₃S

- Molecular Weight : 202.2 g/mol

- CAS : 132896-18-5

- Key Differences: Substituents: A trifluoromethyl (-CF₃) group replaces both the nitro and amino groups. Electronic Effects: The strong electron-withdrawing -CF₃ group deactivates the ring, contrasting with the electron-donating amino group in the target compound. Applications: Valued in agrochemical and pharmaceutical research for its stability under harsh conditions .

Comparative Data Table

Key Findings

Substituent Effects: Amino vs. Methyl: The amino group in the target compound enhances nucleophilic reactivity, enabling further functionalization (e.g., acylation), whereas the methyl group in its analog improves stability . Nitro Group: The nitro substituent in the target compound increases electrophilic substitution reactivity compared to the -CF₃ group in 5-(trifluoromethyl)benzo[b]thiophene .

Structural Modifications: Benzothiophene analogs exhibit higher molecular weights and altered solubility profiles due to fused aromatic rings . The absence of a nitro group in Methyl 5-amino-1-benzothiophene-2-carboxylate reduces its polarity, impacting its application scope .

Synthetic Accessibility :

- Methyl 5-Methyl-4-nitrothiophene-2-carboxylate is synthesized with higher yields (98%) compared to the target compound, likely due to the methyl group’s stability .

Biological Activity

Methyl 5-amino-4-nitrothiophene-2-carboxylate (MANTC) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MANTC is characterized by a thiophene ring substituted with an amino group and a nitro group, which are critical for its biological activity. The molecular formula is , and its structure allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of MANTC is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells.

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with nucleic acids and proteins, influencing their structural and functional properties.

1. Antimicrobial Properties

MANTC exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it acts as a prodrug requiring activation by bacterial nitroreductases, which convert it into active forms that exert bactericidal effects. In vitro studies have demonstrated effectiveness against:

- Escherichia coli

- Klebsiella spp.

- Shigella spp.

- Salmonella spp.

These findings suggest that MANTC could be developed as a novel antibiotic agent .

2. Anticancer Potential

MANTC has shown promise in cancer research, particularly as an anticancer agent. Studies indicate that it may enhance the efficacy of chemotherapeutic agents through various pathways:

- Radiosensitization : MANTC has been explored as a radiosensitizer in hypoxic tumors, where it can enhance the effects of radiation therapy by selectively targeting hypoxic cells .

- Inhibition of Tumor Growth : In vitro assays have revealed that MANTC can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of MANTC against multi-drug resistant strains highlighted its potential as an alternative therapeutic option. The compound was tested in a series of assays, demonstrating significant bactericidal activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Cancer Cell Line Studies

In another study focusing on cancer cell lines, MANTC was shown to inhibit cell growth significantly in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which indicated increased annexin V staining in treated cells compared to controls .

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-4-nitrothiophene-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted thiophene precursors and nitro/amine-functionalized reagents. Key methods include:

- Neat Conditions : Solvent-free reactions at elevated temperatures (e.g., 80–120°C) using catalysts like aluminum oxide .

- Microwave Irradiation : Accelerated synthesis with cyclohexanone and sulfur as supports, reducing reaction time while maintaining high yields (>80%) .

- Stepwise Functionalization : Sequential nitration and amination of methyl thiophene carboxylates under controlled acidic/basic conditions .

Optimization involves adjusting reaction time, temperature, and catalyst loading. Purity is validated via HPLC (>95%) and elemental analysis .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra identify substituent positions (e.g., nitro and amino groups). Peaks for the methyl ester typically appear at δ 3.8–4.0 ppm (H) and δ 165–170 ppm (C) .

- Infrared Spectroscopy (IR) : Stretching vibrations for NO (1530–1350 cm) and NH (3450–3300 cm) confirm functional groups .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Determines molecular weight (e.g., [M+H] at m/z 231) and purity (>95%) .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the compound’s molecular geometry and packing interactions?

- Methodological Answer :

- SHELX Suite : Refine X-ray diffraction data using SHELXL for small-molecule structures. Parameters like anisotropic displacement (ADPs) and R-factors (<5%) ensure accuracy .

- WinGX/ORTEP : Visualize molecular geometry, including bond angles and torsional strain. For example, the nitro group’s dihedral angle relative to the thiophene ring can be analyzed to assess conjugation effects .

- Cremer-Pople Puckering Analysis : Quantify ring puckering in heterocyclic systems using amplitude (q) and phase (φ) coordinates, critical for understanding steric effects .

Q. What strategies address discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT calculations)?

- Methodological Answer :

- Cross-Validation : Compare experimental H NMR shifts with Density Functional Theory (DFT)-calculated values (e.g., using B3LYP/6-31G* basis sets). Adjust solvent models (PCM) to account for dielectric effects .

- Troubleshooting : If IR bands deviate from predictions, reassess functional group protonation states (e.g., amino vs. ammonium forms) or crystallographic disorder using SHELXL’s PART instruction .

Q. How can synthetic byproducts or structural isomers be identified and mitigated during scale-up?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., regioisomeric nitro derivatives) via fragmentation patterns. For example, a mass shift of m/z +16 may indicate over-nitration .

- Crystallographic Screening : Use high-throughput methods to identify polymorphs. Adjust solvent polarity (e.g., DMF vs. ethanol) to favor the desired crystal form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.